![molecular formula C13H16N2OS B1490259 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098140-17-9](/img/structure/B1490259.png)
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as CPMT, is an organic compound with a variety of applications in scientific research and laboratory experiments. CPMT has a unique structure that makes it attractive for use in a wide range of applications, from drug delivery to catalysis.
Scientific Research Applications
Structural Characterization and Analysis
One study focuses on the structural characterization and Hirshfeld surface analysis of a pyrazoline compound, providing insights into its crystalline structure and intermolecular interactions. This foundational work lays the groundwork for understanding the physical and chemical properties of similar compounds (Delgado et al., 2020).
Synthesis and Structural Determination
Another significant area of research involves the synthesis and structure determination of various pyrazole derivatives. These studies often employ NMR spectroscopy and X-ray diffraction to confirm the structures of synthesized compounds, highlighting the synthetic strategies and chemical reactions utilized to create these molecules (Kariuki et al., 2022).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds containing the thiophene and pyrazole moieties. These investigations assess the potential therapeutic applications of these compounds, exploring their effectiveness against various bacterial, fungal, and cancer cell lines (Hamed et al., 2020); (Gomha et al., 2016).
Materials Science and Chemosensor Applications
Research in materials science has led to the synthesis of novel compounds for opto-electronic applications and the development of fluorescent chemosensors for metal ion detection. These studies demonstrate the utility of pyrazole derivatives in creating materials with specific photophysical and physicochemical properties (Ramkumar & Kannan, 2015); (Khan, 2020).
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-5-3-11-8-15(7-10-1-2-10)14-13(11)12-4-6-17-9-12/h4,6,8-10,16H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARNAVVNQPGNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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